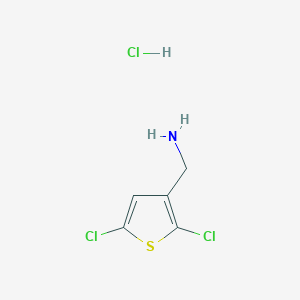

(2,5-Dichlorothiophen-3-yl)methanamine hydrochloride

Description

Properties

IUPAC Name |

(2,5-dichlorothiophen-3-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NS.ClH/c6-4-1-3(2-8)5(7)9-4;/h1H,2,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSRCERUVZGQZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1CN)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Acetyl-2,5-dichlorothiophene as a Key Intermediate

A common precursor in the synthesis is 3-acetyl-2,5-dichlorothiophene, prepared by Friedel–Crafts acylation of 2,5-dichlorothiophene using carbon disulfide as solvent. This step introduces a ketone functional group at the 3-position, which can be further transformed into the amine functionality.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | 2,5-Dichlorothiophene + Friedel–Crafts acylation (using acetyl chloride or equivalent) in CS2 | 3-Acetyl-2,5-dichlorothiophene |

Conversion of the Ketone to Methanamine Group

The ketone group at position 3 is converted to the methanamine group through reductive amination or analogous methods. While direct literature on this exact transformation for this compound is limited, standard organic synthesis protocols apply:

- Reductive amination: Reaction of the ketone with ammonia or an amine source in the presence of a reducing agent (e.g., sodium cyanoborohydride or catalytic hydrogenation).

- Alternative routes: Conversion of the ketone to an oxime followed by reduction to the amine.

Formation of the Hydrochloride Salt

The free amine is treated with hydrochloric acid to form the hydrochloride salt, which improves the compound's crystallinity, stability, and ease of purification.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 2 | (2,5-Dichlorothiophen-3-yl)methanamine + HCl (anhydrous or aqueous) | (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride |

Detailed Synthetic Procedure from Literature

A related synthetic approach reported involves the following:

- Starting from 3-acetyl-2,5-dichlorothiophene : This intermediate is reacted with potassium hydroxide and an aldehyde in methanol to form chalcones.

- Subsequent reactions : The chalcones undergo condensation with malononitrile and base to yield pyridine derivatives bearing the 2,5-dichlorothiophen-3-yl moiety.

- While this route is more complex and targets pyridine derivatives, the initial steps demonstrate the functionalization of the 3-position on 2,5-dichlorothiophene, which is critical for preparing methanamine derivatives.

Summary Table of Preparation Steps

| Step No. | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Friedel–Crafts acylation of 2,5-dichlorothiophene | Acetyl chloride or equivalent, CS2 solvent | Yields 3-acetyl-2,5-dichlorothiophene |

| 2 | Conversion of ketone to amine | Reductive amination (NH3 + reducing agent) | Forms (2,5-Dichlorothiophen-3-yl)methanamine |

| 3 | Formation of hydrochloride salt | Treatment with HCl | Yields stable hydrochloride salt |

Research Findings and Analytical Data

- Spectroscopic methods such as $$ ^1H $$-NMR, $$ ^{13}C $$-NMR, COSY, HSQC, and HMBC are used to confirm the structure of intermediates and final products.

- Mass spectrometry (ESI-HMRS) supports molecular weight and purity.

- Purification techniques include recrystallization and preparative thin-layer chromatography (TLC) using chloroform/pentane mixtures.

Chemical Reactions Analysis

Types of Reactions: (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.

Major Products Formed:

Oxidation: Oxidized derivatives of the thiophene ring.

Reduction: Reduced forms of the compound with hydrogenated thiophene rings.

Substitution: Substituted thiophene derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

(2,5-Dichlorothiophen-3-yl)methanamine hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs)

Mechanism of Action

The mechanism of action of (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride

- CAS Number : Referenced indirectly as part of a structural analog in .

- Molecular Formula : C₅H₇Cl₃N₂S

- Molecular Weight : 233.55 g/mol .

Structural Features: The compound features a thiophene ring substituted with chlorine atoms at positions 2 and 5, and a methanamine group at position 3, forming a hydrochloride salt.

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and physicochemical properties of (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride with related compounds:

Key Differences and Implications

Core Aromatic System :

- Thiophene vs. Phenyl/Oxazole/Triazole : The thiophene ring in the target compound offers sulfur-based aromaticity, which can enhance π-stacking interactions in drug-receptor binding compared to phenyl rings. Oxazole and triazole cores introduce nitrogen, enabling hydrogen bonding and metabolic stability .

Substituent Effects: Chlorine vs. Amine Position: The methanamine group at position 3 (thiophene) vs. phenethylamine sidechains (e.g., Dopamine HCl) alters steric and electronic profiles, affecting receptor selectivity .

Physicochemical Properties :

- Molecular Weight : The target compound (233.55 g/mol) is heavier than Dopamine HCl (189.64 g/mol) but lighter than oxazole derivatives (248.73 g/mol), influencing solubility and bioavailability .

- Salt Formation : Hydrochloride salts improve aqueous solubility and crystallinity, critical for formulation stability across all compared compounds .

Biological Activity

(2,5-Dichlorothiophen-3-yl)methanamine hydrochloride is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its synthesis, cytotoxicity, and mechanisms of action based on recent studies.

The compound has the molecular formula C6H7Cl2NS·HCl, indicating its structure as a derivative of thiophene. The synthesis typically involves chlorination followed by amination processes, which are crucial for obtaining high yields and purity. The general synthetic route includes:

- Chlorination of Thiophene : Producing 2,5-dichlorothiophene.

- Nucleophilic Substitution : Reacting the chlorinated thiophene with methanamine under controlled conditions.

This method allows for the precise control of reaction parameters to optimize yield and purity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride against various cancer cell lines. The compound demonstrated significant antiproliferative activity, particularly against liver (HepG2), prostate (DU145), and breast (MBA-MB-231) cancer cell lines.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| (2,5-Dichlorothiophen-3-yl)methanamine HCl | HepG2 | 1.53 | |

| DU145 | 1.65 | ||

| MBA-MB-231 | 1.38 | ||

| 5-Fluorouracil | HepG2 | 1.65 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.

The biological activity of (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors involved in cancer cell proliferation.

- Induction of Apoptosis : Studies suggest that it can trigger programmed cell death pathways in cancer cells.

- Modulation of Signaling Pathways : By affecting various signaling cascades, the compound can alter cellular responses to growth factors.

Case Studies and Research Findings

- Study on Anticancer Activity : A study reported that derivatives of thiophene compounds, including (2,5-Dichlorothiophen-3-yl)methanamine hydrochloride, exhibited promising cytotoxic effects against multiple cancer types. The research highlighted its potential use in developing new anticancer therapies .

- Comparative Analysis with Similar Compounds : The biological activity was compared with other thiophene derivatives, revealing that specific substitutions on the thiophene ring significantly influence their cytotoxic efficacy .

Q & A

Q. Purity Assurance :

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to verify purity (>98%).

- Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR (e.g., characteristic thiophene proton shifts at δ 6.8–7.2 ppm) and HRMS .

Basic Research: What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (thiophene ring) and methanamine protons (δ 3.2–3.8 ppm for –CH₂NH₂).

- ¹³C NMR : Confirm chlorine substitution (C-Cl carbons at δ 125–135 ppm).

- Mass Spectrometry : ESI-HRMS for molecular ion ([M+H]⁺) and isotopic pattern matching (Cl isotopes).

- X-ray Crystallography :

Advanced Research: How can SHELX software improve crystallographic refinement of this compound, especially with twinned data?

Methodological Answer:

- Twinning Handling :

- Use

TWINandBASFcommands in SHELXL to model twinning ratios. - Apply the Hooft y parameter to validate twin laws.

- Use

- Disordered Atoms :

- Split refinement for overlapping Cl or NH₃⁺ groups using

PARTandSUMPrestraints.

- Split refinement for overlapping Cl or NH₃⁺ groups using

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. Example Workflow :

REM TWIN Law -1 0 0 0 -1 0 0 0 -1

TWIN 0 0 0 0 0 0 0 0 0 -1

BASF 0.25

Advanced Research: How should researchers resolve contradictions in NMR data vs. computational predictions for this compound?

Methodological Answer:

- Data Discrepancy Analysis :

- Solvent Effects : Compare experimental NMR (DMSO-d₆ vs. CDCl₃) with DFT calculations (e.g., B3LYP/6-311+G(d,p)) accounting for solvent polarity.

- Tautomerism : Investigate proton exchange between NH₂ and HCl using VT-NMR (variable temperature).

- Case Study :

- Observed δ 3.5 ppm (NH₂) vs. predicted δ 3.8 ppm may indicate hydrogen bonding. Use IR spectroscopy (N-H stretch ~3300 cm⁻¹) to validate .

Basic Safety: What are the critical safety protocols for handling this compound in academic labs?

Methodological Answer:

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles (EN166/ANSI Z87.1 standards).

- Ventilation : Use fume hoods for weighing and reactions (minimize aerosol exposure).

- Spill Management : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite).

- Storage : Airtight container, desiccated at 2–8°C to prevent hydrolysis .

Advanced Research: How can biological activity assays for this compound be optimized, and what controls are essential?

Methodological Answer:

-

Cell-Based Assays :

- Dose-Response : Use A549 or HeLa cells (72-hour incubation, 0.1–100 µM range). Include cisplatin as a positive control.

- Viability Metrics : MTT assay (λ = 570 nm) with triplicate wells.

-

Comparative Analysis :

Analog IC₅₀ (µM) Target Parent compound 12.3 ± 1.2 Kinase X 2,4-Dichloro derivative 8.7 ± 0.9 Kinase X Non-chlorinated analog >100 N/A -

Controls :

- Solvent-only (DMSO ≤0.1%).

- Blank wells for background subtraction .

Advanced Research: What computational strategies predict the reactivity of the thiophene ring in further functionalization?

Methodological Answer:

- DFT Calculations :

- Optimize geometry at M06-2X/def2-TZVP level.

- Analyze Fukui indices (nucleophilic/electrophilic sites) using Multiwfn.

- Reactivity Hotspots :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.